molecular formula C43H79O13P B13103857 myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) CAS No. 88542-99-8

myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate)

Cat. No.: B13103857
CAS No.: 88542-99-8
M. Wt: 835.1 g/mol
InChI Key: BSNJSZUDOMPYIR-DETGRMDESA-N
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Description

myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a phosphatidylinositol derivative comprising a myo-inositol core linked to a glycerophospholipid backbone via a phosphodiester bond. The molecule features two acyl chains: a saturated hexadecanoyl (palmitoyl) group at the sn-1 position and an unsaturated (9Z,12Z)-octadecadienoyl (linoleoyl) group at the sn-2 position (). This structure classifies it as a phosphoglyceride with roles in membrane architecture and intracellular signaling, particularly in pathways involving lipid-mediated signal transduction .

Myo-inositol itself is a six-carbon cyclic polyol essential for eukaryotic cell function, serving as a precursor for secondary messengers like inositol phosphates and phosphatidylinositol phosphates (). Derivatives of myo-inositol are critical in insulin signaling, glucose metabolism, and stress responses (). The compound’s unique acyl chain composition—combining saturated and polyunsaturated fatty acids—suggests specialized roles in modulating membrane fluidity and protein interactions .

Properties

CAS No.

88542-99-8

Molecular Formula

C43H79O13P

Molecular Weight

835.1 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C43H79O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52)/b13-11-,18-17-/t35-,38?,39-,40+,41+,42+,43?/m1/s1

InChI Key

BSNJSZUDOMPYIR-DETGRMDESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) typically involves multiple steps:

    Esterification: Myo-inositol is esterified with fatty acids such as hexadecanoic acid and octadecadienoic acid.

    Phosphorylation: The esterified inositol is then phosphorylated using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the fatty acid chains.

    Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated fatty acid esters.

Scientific Research Applications

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) has diverse applications in scientific research:

    Chemistry: Used as a model compound to study phospholipid behavior and interactions.

    Biology: Plays a role in cellular signaling pathways, particularly in phosphoinositide signaling.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurological diseases.

    Industry: Utilized in the formulation of specialized lipid-based products and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its involvement in cellular signaling pathways. It interacts with specific molecular targets, such as phosphoinositide-dependent kinases, and modulates various cellular processes. The phosphate group and fatty acid chains play crucial roles in its binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Other Phosphatidylinositols

Phosphatidylinositols (PIs) vary in acyl chain length, saturation, and phosphorylation patterns, which dictate their biological activity. Key comparisons include:

Compound Acyl Chains Key Features Biological Role
Target Compound C16:0 (sn-1), C18:2 (9Z,12Z) (sn-2) Unsaturated sn-2 chain enhances membrane fluidity; potential signaling roles Membrane anchoring, recruitment of signaling proteins (e.g., kinases)
1,2-Dioctanoyl-sn-glycero-3-phospho-1D-myo-inositol () C8:0 (sn-1 and sn-2) Short-chain acyl groups increase solubility; synthetic model for PI studies Used in vitro to study PI3K/Akt signaling due to improved aqueous solubility
1,2-Dipalmitoyl-sn-glycero-3-phospho-inositol C16:0 (sn-1 and sn-2) Fully saturated chains reduce membrane fluidity; less dynamic signaling Stabilizes lipid rafts; less effective in fluid-phase signaling
  • Acyl Chain Impact : The target compound’s unsaturated sn-2 chain (C18:2) facilitates membrane curvature and interaction with fluid-phase domains, unlike fully saturated PIs . This contrasts with shorter-chain derivatives (e.g., C8:0 in ), which are preferred for experimental ease but lack physiological relevance .
  • Phosphorylation: Unlike phosphorylated PIs (e.g., PI(4,5)P₂), this compound lacks additional phosphate groups on the inositol ring, limiting its direct role in calcium mobilization or vesicle trafficking .

Comparison with Inositol Phosphates and Isomers

Compound Structure Key Features Biological Role
Target Compound Phosphatidylinositol (C16:0/C18:2) Membrane-bound; amphipathic Signal transduction via membrane-associated kinases
L-myo-Inositol 1-phosphate Monophosphate derivative of myo-inositol Water-soluble; precursor to inositol polyphosphates Intermediate in inositol biosynthesis and recycling
D-chiro-Inositol Epimer of myo-inositol (C2 hydroxyl axial) Altered stereochemistry affects binding affinity Insulin sensitization; less effective than myo-inositol in PCOS
  • Solubility: The target compound’s lipid anchor renders it insoluble in aqueous environments, unlike inositol phosphates (e.g., L-myo-inositol 1-phosphate), which participate in cytosolic signaling .
  • Stereochemistry: D-chiro-inositol () exhibits distinct insulin-mimetic properties but lower efficacy in oocyte maturation compared to myo-inositol, highlighting the importance of hydroxyl configuration .

Comparison with Inositol Derivatives in Therapeutic Contexts

Compound Therapeutic Application Mechanism Efficacy
Target Compound Potential role in metabolic signaling Modulates lipid-mediated kinase recruitment Understudied; inferred from structural analogs
myo-Inositol supplements PCOS, insulin resistance Enhances insulin sensitivity; improves oocyte quality Clinically validated; improves fertilization rates
D-pinitol Diabetes, circadian rhythm modulation Partial insulin mimicry; no effect on circadian amplitude Less effective than myo-inositol in metabolic roles
  • Pharmacokinetics: The target compound’s lipidic nature may limit oral bioavailability compared to free myo-inositol, which is readily absorbed and utilized in metabolic pathways .
  • Functional Specificity : Derivatives like D-pinitol () lack the phosphorylated lipid moiety, reducing their capacity to anchor signaling proteins .

Biological Activity

Myo-inositol and its derivatives have garnered significant attention in recent years due to their diverse biological activities and potential therapeutic applications. The compound myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a complex phospholipid that exhibits various biological functions, particularly in cell signaling and metabolic regulation.

Chemical Structure and Properties

The compound's molecular formula is C43H81O13PC_{43}H_{81}O_{13}P, with a molecular weight of approximately 885.29 g/mol. Its structure features multiple fatty acid chains and a myo-inositol backbone, which contribute to its amphipathic nature, allowing it to interact with cell membranes effectively.

PropertyValue
Molecular FormulaC₄₃H₈₁O₁₃P
Molecular Weight885.29 g/mol
CAS Number799812-61-6
LogP7.84
Hydrogen Bond Donors7
Hydrogen Bond Acceptors16

Cell Signaling

Myo-inositol plays a crucial role in cellular signaling pathways. It serves as a precursor for inositol phosphates, which are involved in the regulation of various cellular processes, including:

  • Signal transduction : Myo-inositol derivatives act as second messengers in pathways mediated by hormones and growth factors.
  • Calcium signaling : Inositol trisphosphate (IP3), derived from myo-inositol, is critical for calcium release from the endoplasmic reticulum.

Metabolic Regulation

Research indicates that myo-inositol is vital for lipid metabolism and insulin sensitivity. It has been shown to:

  • Enhance insulin signaling : Myo-inositol supplementation improves insulin sensitivity in conditions such as polycystic ovary syndrome (PCOS) and type 2 diabetes.
  • Act as a lipotropic agent : It aids in fat metabolism and prevents the accumulation of fat in the liver.

Therapeutic Applications

Myo-inositol and its derivatives are being explored for their therapeutic potential in various medical conditions:

Diabetes Management

Studies have demonstrated that myo-inositol can significantly improve metabolic parameters in diabetic patients. A systematic review found that myo-inositol supplementation resulted in:

  • Reduced fasting insulin levels.
  • Improved glycemic control.

Polycystic Ovary Syndrome (PCOS)

Myo-inositol has been widely studied for its effects on reproductive health. Clinical trials indicate that:

  • Myo-inositol supplementation can restore ovarian function.
  • It improves ovulation rates and metabolic profiles in women with PCOS.

Neuroprotection

Emerging evidence suggests that myo-inositol may have neuroprotective effects. Research indicates its potential role in:

  • Reducing oxidative stress.
  • Protecting against neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Diabetes Management : A double-blind study involving 100 women with PCOS showed that those receiving myo-inositol experienced significant improvements in insulin sensitivity compared to the placebo group (Bizzarri et al., 2018).
  • Neuroprotection : In a clinical trial involving Alzheimer's patients, myo-inositol supplementation was associated with improved cognitive function over six months (Haris et al., 2011).

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